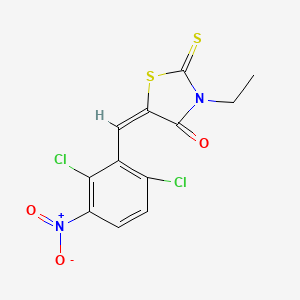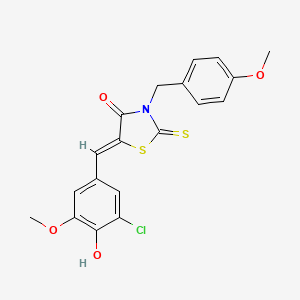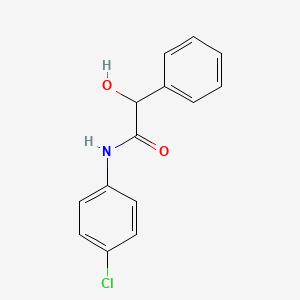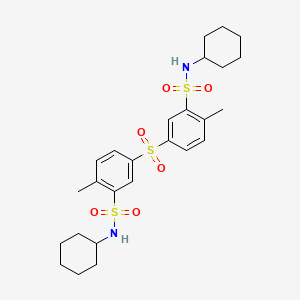
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, also known as GSK-3 inhibitor, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GSK-3 inhibitor is a small molecule that selectively inhibits the activity of glycogen synthase kinase-3 (GSK-3), an important enzyme involved in various cellular processes.
Mecanismo De Acción
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor selectively inhibits the activity of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, an enzyme that plays a key role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide is involved in the phosphorylation of various substrates, including beta-catenin, tau protein, and cyclin D1. Inhibition of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide activity leads to the stabilization of beta-catenin, which is a key regulator of cell proliferation and differentiation. 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor also inhibits the phosphorylation of tau protein, which is a major component of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In Alzheimer's disease, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In bipolar disorder, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to regulate mood and prevent manic episodes. In cancer, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has several advantages for lab experiments, including its high selectivity for 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, its well-established synthetic route, and its potential therapeutic applications in various diseases. However, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor also has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor, including the optimization of its pharmacological properties, the identification of new therapeutic applications, and the development of new synthetic routes. The optimization of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor's pharmacological properties could include the improvement of its solubility, bioavailability, and selectivity for 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide. The identification of new therapeutic applications could include the exploration of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor's potential in other diseases, such as Parkinson's disease and schizophrenia. The development of new synthetic routes could include the exploration of new starting materials and reaction conditions to improve the yield and purity of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor.
Métodos De Síntesis
The synthesis of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor involves a series of chemical reactions that are well-established in organic chemistry. The starting materials for the synthesis are commercially available and include 2-aminopyridine, cyclopropyl isocyanide, and 2-bromo-6-fluorobenzoxazole. The synthetic route involves the formation of a benzoxazole ring, followed by the introduction of the pyridine and cyclopropyl groups. The final step involves the introduction of the carboxamide group, which is essential for the inhibition of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide activity.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In bipolar disorder, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to regulate mood and prevent manic episodes. In cancer, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
2-cyclopropyl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16(19-10-13-3-1-2-8-18-13)12-6-7-14-15(9-12)22-17(20-14)11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXKHNYEXOTQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4964929.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)


![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)




![4-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)-1-methylethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4964990.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)
![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)